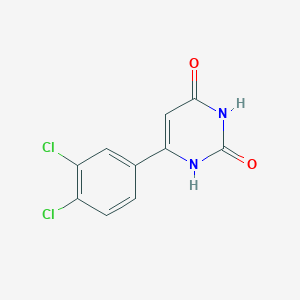6-(3,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione
CAS No.: 1496680-63-7
Cat. No.: VC3068360
Molecular Formula: C10H6Cl2N2O2
Molecular Weight: 257.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1496680-63-7 |
|---|---|
| Molecular Formula | C10H6Cl2N2O2 |
| Molecular Weight | 257.07 g/mol |
| IUPAC Name | 6-(3,4-dichlorophenyl)-1H-pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C10H6Cl2N2O2/c11-6-2-1-5(3-7(6)12)8-4-9(15)14-10(16)13-8/h1-4H,(H2,13,14,15,16) |
| Standard InChI Key | QQMJQXUMAIXOCU-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C2=CC(=O)NC(=O)N2)Cl)Cl |
| Canonical SMILES | C1=CC(=C(C=C1C2=CC(=O)NC(=O)N2)Cl)Cl |
Introduction
6-(3,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione is a chemical compound belonging to the pyrimidine class, which is a group of heterocyclic aromatic organic compounds. This compound is specifically a derivative of pyrimidine-2,4-dione, with a 3,4-dichlorophenyl substituent at the 6-position. Pyrimidine derivatives are known for their diverse biological activities and applications in pharmaceuticals.
Synthesis Methods
While specific synthesis methods for 6-(3,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione are not detailed in the available literature, similar pyrimidine derivatives are often synthesized through condensation reactions involving appropriate precursors such as amines and carbonyl compounds. For instance, pyrido[2,3-d]pyrimidines are synthesized via Michael addition followed by cyclization and aromatization .
Spectroscopic Data
Spectroscopic analysis is crucial for identifying and characterizing organic compounds. For pyrimidine derivatives, infrared (IR) spectroscopy typically shows absorption bands corresponding to the carbonyl groups and other functional groups. For example, IR bands for similar compounds often include peaks around 1700 cm^-1 for C=O stretching and around 3400 cm^-1 for N-H stretching .
Biological and Pharmaceutical Applications
Pyrimidine derivatives are known for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. While specific data on 6-(3,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione is limited, related compounds have been explored for their therapeutic potential. For instance, iminopyrimidinones have been developed as orally active renin inhibitors .
Research Findings and Data
Table 1: General Properties of 6-(3,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione
| Property | Value |
|---|---|
| Molecular Formula | C10H7Cl2N3O2 |
| Molecular Weight | 272.08 g/mol |
| Synonyms | 6-(3,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione, 6-[(3,4-dichlorophenyl)amino]pyrimidine-2,4(1H,3H)-dione |
Table 2: Spectroscopic Data for Similar Pyrimidine Derivatives
| Compound | IR Bands (cm^-1) |
|---|---|
| Pyrimidine-2,4-dione Derivatives | 1700 (C=O), 3400 (N-H) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume